molecular formula C5H5ClF3N3 B12464628 4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine

Cat. No.: B12464628
M. Wt: 199.56 g/mol
InChI Key: LSKQZKAZAMAGNY-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with trifluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-(trifluoromethyl)phenylamine
  • 4-(Trifluoromethyl)benzylamine
  • 3,5-Dimethyl-4-chloropyrazole

Uniqueness

4-Chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine is unique due to the presence of both the trifluoromethyl and chloro groups, which confer distinct chemical and physical properties. These groups enhance its stability, lipophilicity, and reactivity, making it a versatile compound in various applications .

Properties

Molecular Formula

C5H5ClF3N3

Molecular Weight

199.56 g/mol

IUPAC Name

4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-amine

InChI

InChI=1S/C5H5ClF3N3/c1-12-4(10)2(6)3(11-12)5(7,8)9/h10H2,1H3

InChI Key

LSKQZKAZAMAGNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)Cl)N

Origin of Product

United States

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